2-(Pent-4-en-1-yl)cycloheptan-1-ol
Description
2-(Pent-4-en-1-yl)cycloheptan-1-ol is a cycloheptanol derivative featuring a pentenyl substituent at the 2-position of the seven-membered ring. The compound combines a strained cycloheptane ring with an unsaturated alkenyl chain, conferring unique physicochemical properties.
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2-pent-4-enylcycloheptan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h2,11-13H,1,3-10H2 |
InChI Key |
GCGAKAUVTOGIBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CCCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with pent-4-en-1-ylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-en-1-yl)cycloheptan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated cycloheptane derivatives.
Scientific Research Applications
2-(Pent-4-en-1-yl)cycloheptan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-1-yl)cycloheptan-1-ol is not well-understood. it is believed to interact with various molecular targets through its hydroxyl and pentenyl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloheptanol Derivatives
Cycloheptanol derivatives vary in substituent type, position, and saturation. Key comparisons include:
Key Findings :
- The pentenyl group in this compound introduces unsaturation, enhancing reactivity in cycloaddition or oxidation reactions compared to saturated analogs .
- Ring strain in cycloheptanol derivatives (vs. cyclohexanol) reduces melting points and increases conformational flexibility, affecting crystallization behavior.
Linear Alkenols and Methylpentanols
Linear alcohols with unsaturated or branched chains provide insights into the influence of chain topology:
Key Findings :
- The cycloheptanol core drastically reduces water solubility compared to linear analogs (e.g., 1-Penten-3-ol) due to increased hydrophobicity.
- Toxicity data for similar alkenols (e.g., 1-Penten-3-ol) suggest moderate acute toxicity, but the cyclic structure may alter metabolic pathways .
Bicyclic and Amino-Substituted Analogs
The bicyclic compound 2-({bicyclo[2,2,1]heptan-2-yl}amino)-4-methylpentan-1-ol () differs significantly:
Key Differences :
- The amino group in the bicyclic compound expands its utility in catalysis or drug design, whereas the target compound’s unsaturated chain may favor polymerization or cross-coupling reactions.
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